1-(4-Carbamoylphenyl)-5-mercaptotetrazole
Overview
Description
1-(4-Carbamoylphenyl)-5-mercaptotetrazole is a heterocyclic compound that features a tetrazole ring substituted with a mercapto group and a carbamoylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Carbamoylphenyl)-5-mercaptotetrazole typically involves the reaction of 4-isothiocyanatobenzamide with sodium azide under acidic conditions. The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the tetrazole ring. The reaction is usually carried out in a solvent such as ethanol or water, and the product is purified by recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Carbamoylphenyl)-5-mercaptotetrazole undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the mercapto group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Alkyl or acyl derivatives of the tetrazole.
Scientific Research Applications
1-(4-Carbamoylphenyl)-5-mercaptotetrazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-(4-Carbamoylphenyl)-5-mercaptotetrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The mercapto group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition. The tetrazole ring can interact with metal ions, affecting their biological availability and activity .
Comparison with Similar Compounds
1-(4-Carbamoylphenyl)-3-methylthiourea: Shares the carbamoylphenyl group but has a thiourea moiety instead of a tetrazole ring.
4-Amino-N-(4-carbamoylphenyl)benzamide: Contains a similar carbamoylphenyl group but lacks the tetrazole ring.
Uniqueness: 1-(4-Carbamoylphenyl)-5-mercaptotetrazole is unique due to the presence of both a mercapto group and a tetrazole ring, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, distinguishing it from other similar compounds .
Properties
IUPAC Name |
4-(5-sulfanylidene-2H-tetrazol-1-yl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5OS/c9-7(14)5-1-3-6(4-2-5)13-8(15)10-11-12-13/h1-4H,(H2,9,14)(H,10,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQGQTRMXLWQFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)N2C(=S)N=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30575438 | |
Record name | 4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30575438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80407-52-9 | |
Record name | 4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30575438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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